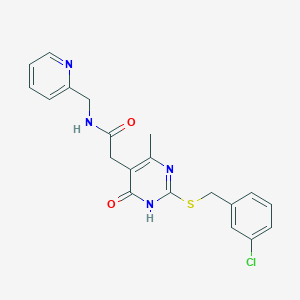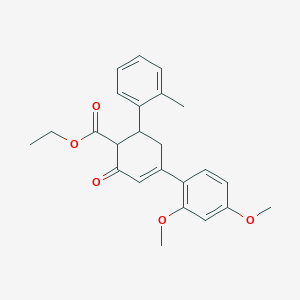![molecular formula C17H15ClFN3O2 B2687584 1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894015-43-1](/img/structure/B2687584.png)
1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea, also known as CPPU, is a chemical compound that belongs to the class of urea derivatives. CPPU is widely used in scientific research due to its unique properties, including its ability to stimulate plant growth and development.
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
A novel chalcone derivative, closely related in structure to the specified compound, was assessed for its significant electro-optic properties through computational approaches. It showed promise in nonlinear optics, confirmed by second and third harmonic generation studies, indicating potential applications in optoelectronic device fabrications (Shkir, et al., 2018).
Molecular Structure and Vibrational Spectra
Another study focused on the molecular structure, vibrational spectra, and electronic properties of a similar chalcone derivative. Through density functional theory (DFT) and Hartree-Fock (HF) methods, this research provided insights into the compound's stability, electronic transitions, and potential for nonlinear optical applications, showcasing its high second harmonic generation efficiency compared to standard materials like urea (Rahmani, et al., 2018).
Nonlinear Optical Properties
Research on the synthesis, crystal growth, and characterization of another related organic nonlinear optical material highlighted its high second harmonic generation efficiency. This material, synthesized through a Claisen–Schmidt condensation reaction, shows potential for NLO device applications, demonstrating the importance of molecular structure in determining optical properties (Menezes, et al., 2014).
Electro-Fenton Degradation
A study on the Electro-Fenton degradation of antimicrobials introduced a compound with similar structure functions as a significant player in the degradation process, indicating potential environmental applications in the removal of persistent organic pollutants (Sirés, et al., 2007).
Allosteric Modulation of CB1 Receptor
The allosteric antagonist PSNCBAM-1, a compound with structural similarities, has been studied for its effects on CB1 receptor modulation in the cerebellum. This research sheds light on the potential therapeutic applications of such compounds in treating central nervous system diseases (Wang, et al., 2011).
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN3O2/c18-11-2-1-3-13(8-11)20-17(24)21-14-9-16(23)22(10-14)15-6-4-12(19)5-7-15/h1-8,14H,9-10H2,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPKDLVEPYRJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)
![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)
![7-Benzyl-1-oxa-7-azaspiro[4.4]non-2-en-4-one](/img/structure/B2687509.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2687512.png)


![1-butyl-4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2687517.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2687519.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2687523.png)
